molecular formula C23H22N6 B6071804 2-pyridin-3-yl-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]-5,6,7,8-tetrahydroquinazolin-5-amine

2-pyridin-3-yl-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]-5,6,7,8-tetrahydroquinazolin-5-amine

Cat. No.: B6071804
M. Wt: 382.5 g/mol
InChI Key: RQQCYGPLNGNZSS-UHFFFAOYSA-N
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Description

2-pyridin-3-yl-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]-5,6,7,8-tetrahydroquinazolin-5-amine is a complex organic compound that features a quinazoline core structure

Properties

IUPAC Name

2-pyridin-3-yl-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]-5,6,7,8-tetrahydroquinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6/c1-2-12-25-22(10-1)29-13-5-7-18(29)15-26-20-8-3-9-21-19(20)16-27-23(28-21)17-6-4-11-24-14-17/h1-2,4-7,10-14,16,20,26H,3,8-9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQCYGPLNGNZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CN=C(N=C2C1)C3=CN=CC=C3)NCC4=CC=CN4C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyridin-3-yl-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]-5,6,7,8-tetrahydroquinazolin-5-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazoline core, followed by the introduction of the pyridine and pyrrole substituents. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-pyridin-3-yl-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]-5,6,7,8-tetrahydroquinazolin-5-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated quinazoline rings.

Scientific Research Applications

2-pyridin-3-yl-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]-5,6,7,8-tetrahydroquinazolin-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-pyridin-3-yl-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]-5,6,7,8-tetrahydroquinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-pyridin-3-yl-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]-quinazolin-4-amine
  • 2-pyridin-3-yl-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]-5,6,7,8-tetrahydroquinazolin-4-amine

Uniqueness

2-pyridin-3-yl-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]-5,6,7,8-tetrahydroquinazolin-5-amine is unique due to its specific substitution pattern and the presence of both pyridine and pyrrole rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

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